1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide
Description
Properties
IUPAC Name |
1-methyl-4-aza-1-azoniabicyclo[2.2.2]octane;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2.HI/c1-9-5-2-8(3-6-9)4-7-9;/h2-7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLGBDMQXIVFN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCN(CC1)CC2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439680 | |
| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14968-74-2 | |
| Record name | NSC159097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Stoichiometry
In laboratory settings, the reaction is typically conducted in anhydrous chloroform or dichloromethane to minimize side reactions. A molar ratio of 1:1.2 (DABCO to methyl iodide) ensures complete conversion, with excess methyl iodide driving the reaction to completion. For example, dissolving 2.8 g (0.025 mol) of DABCO in 100 mL of chloroform and adding 2.86 g (0.020 mol) of methyl iodide under inert atmosphere yields the product as a crystalline solid after cooling. The exothermic nature necessitates temperature control to prevent thermal runaway, often achieved through ice baths or gradual reagent addition.
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, but chloroform remains preferred for its low boiling point (61°C), facilitating easy removal post-reaction. Reactions conducted at 25°C achieve 85–90% conversion within 6 hours, while elevated temperatures (40–50°C) reduce the timeframe to 2–3 hours but risk byproduct formation from DABCO degradation.
High-Pressure Methylation in Methanol
Recent advances demonstrate that applying hydrostatic pressure (>2.30 GPa) enables the methylation of DABCO using methanol as both solvent and methylating agent, bypassing the need for alkyl halides. This method, developed by Podsiadło et al., exploits pressure-induced destabilization of methanol’s O–H bond, facilitating proton transfer and subsequent N-methylation.
Mechanistic Insights
Under high pressure, methanol molecules align into ordered chains, enhancing their electrophilicity. The DABCO nitrogen abstracts a proton from methanol, forming a methoxide ion that attacks adjacent methanol to generate a methyl carbocation. This intermediate reacts with DABCO to yield the quaternary ammonium ion, which pairs with iodide from HI (generated in situ) to form the product.
Experimental Protocol
A mixture of DABCO and methanol (1:3 molar ratio) is compressed in a diamond anvil cell at 2.30–3.00 GPa for 24 hours. The resultant [C7H15N2]+I−·2CH3OH solvate crystallizes upon decompression, achieving 72% yield with 97% purity. This method avoids hazardous alkyl halides but requires specialized equipment, limiting its scalability.
Industrial-Scale Production
Industrial synthesis prioritizes safety and efficiency, employing continuous-flow reactors to manage the exothermic quaternization reaction. Automated systems meter DABCO and methyl iodide into a cooled reactor (<10°C) containing chloroform, with real-time monitoring to prevent thermal excursions. Post-reaction, the mixture is filtered, and the solid product is washed with cold diethyl ether to remove unreacted reagents.
Yield and Purity Optimization
Industrial processes achieve 92–95% yield by using a 10% molar excess of methyl iodide and recycling unreacted DABCO via distillation. Purity (>97%) is ensured through recrystallization from ethanol-water mixtures, which also removes trace solvents.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the formation of different products depending on the nucleophile used.
Transalkylation: It can participate in transalkylation reactions, where alkyl groups are transferred between molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include halides, thiolates, and alkoxides.
Transalkylation: This reaction can occur without the need for a catalyst, making it efficient for various applications.
Major Products Formed
Nucleophilic Substitution: Piperazine derivatives are often formed as major products.
Transalkylation: The products depend on the specific alkyl groups involved in the reaction.
Scientific Research Applications
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide involves its ability to act as a strong base and nucleophile. It can facilitate various chemical reactions by stabilizing transition states and intermediates. The compound’s molecular targets and pathways include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium salts of DABCO are synthesized by alkylating the bridgehead nitrogen with alkyl halides. Structural variations in the alkyl group significantly influence physicochemical properties, reaction kinetics, and applications. Below is a systematic comparison:
1-Methyl Derivative
- THz Emission : Demonstrates optical rectification with peak field strength of 12 kV/cm, making it promising for THz wave generation .
- Crystallography : Forms ionic co-crystals with perchlorate-sodium complexes, studied for structural dynamics .
1-Ethyl and Longer Alkyl Derivatives
- Solvothermal Synthesis : Ethyl-DABCO facilitates iodobismuthate formation, balancing charge in coordination polymers .
- Scintillation : Propyl-DABCO in Cu₄I₆(pr-ted)₂ achieves Zeff = 46.5, outperforming YAlO₃:Ce in X-ray sensitivity .
- Industrial Use : Hexyl-DABCO is commercially available (98% purity), highlighting scalability for bulk applications .
Aromatic and Branched Derivatives
Biological Activity
1-Methyl-1,4-diazabicyclo[2.2.2]octan-1-ium iodide, commonly referred to as Methyl-DABCO, is a bicyclic compound with significant biological activity. With a molecular formula of CHNI and a molecular weight of 254.11 g/mol, it has garnered attention in various fields, particularly in antimicrobial research and membrane biology.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that this compound exhibits notable activity against a range of bacterial strains, which can be attributed to its ability to disrupt microbial membranes.
The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This is supported by findings that demonstrate its effectiveness in permeabilizing the outer membranes of Gram-negative bacteria such as Escherichia coli.
Cytotoxicity
While the antimicrobial effects are promising, it is crucial to consider the cytotoxicity associated with this compound. Studies have shown varying degrees of cytotoxicity depending on the concentration and exposure duration, necessitating further investigation into its safety profile for potential therapeutic applications.
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that Methyl-DABCO has a stronger inhibitory effect on Staphylococcus aureus compared to other tested strains.
Study on Membrane Permeabilization
A study conducted at the University of California Santa Barbara investigated the impact of Methyl-DABCO on bacterial membrane integrity. The researchers employed assays such as ONPG and Nile Red uptake to assess membrane permeability changes upon treatment with varying concentrations of the compound.
Key Findings:
- Treatment with Methyl-DABCO resulted in significant increases in ONPG turnover, indicating enhanced permeability.
- Nile Red assays demonstrated a marked increase in fluorescence intensity correlating with higher concentrations of Methyl-DABCO, suggesting effective membrane disruption.
Safety and Handling
Given its biological activity, proper handling precautions are essential:
Q & A
Q. What analytical techniques validate the phase purity of high-pressure synthesized derivatives?
- Methodological Answer: Pairing SCXRD with Raman spectroscopy confirms phase identity, while elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) verify stoichiometry. Differential scanning calorimetry (DSC) detects polymorphic transitions, ensuring reproducibility in high-pressure solvates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
